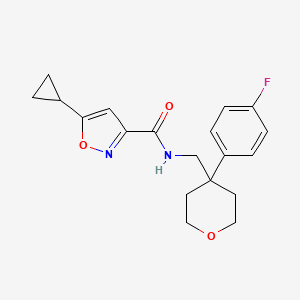

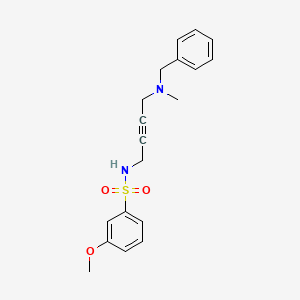

![molecular formula C14H11F3N2O2S B2537846 2-[(2-氧代丙基)硫代]-3-苯基-6-(三氟甲基)-4(3H)-嘧啶酮 CAS No. 866049-80-1](/img/structure/B2537846.png)

2-[(2-氧代丙基)硫代]-3-苯基-6-(三氟甲基)-4(3H)-嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone" is a derivative of pyrimidin-4(3H)-one, a heterocyclic compound that has garnered interest due to its wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a trifluoromethyl group and a phenyl ring in the compound suggests potential for increased biological activity or specificity.

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the reaction of certain compounds with phenacyl bromide derivatives leads to the formation of various sulfanyl pyrimidin-4(3H)-one derivatives . Additionally, the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved through cyclocondensation under mild basic conditions, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrimidin-4(3H)-one derivatives is characterized by the presence of a pyrimidine nucleus, which is a six-membered ring containing two nitrogen atoms. The substitution of different groups at various positions on the ring can significantly alter the chemical and biological properties of these compounds. For example, the introduction of a trifluoromethyl group at the 6-position, as seen in the compound of interest, is known to enhance the lipophilicity and metabolic stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of sulfanyl pyrimidin-4(3H)-one derivatives includes their ability to undergo iodocyclization, as demonstrated by the formation of 2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-4-ium triiodides upon iodination . This suggests that the compound "2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone" may also participate in similar cyclization reactions, potentially leading to novel heterocyclic structures with unique properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone" are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of a sulfanyl group is likely to influence the compound's solubility and reactivity, while the trifluoromethyl group may increase its hydrophobicity. The phenyl ring could contribute to the compound's ability to engage in π-π interactions, which might be relevant in its binding to biological targets .

科学研究应用

合成和计算分析

研究表明,基于苯硫脲和苯乙酮开发了新的含硫和含氮衍生物,重点介绍了一种有效的合成方法,该方法可能涉及与所讨论的化学结构相似的化合物。这些化合物表现出显着的生物活性,使其有望用于药物开发。研究已经确定了具有显着抗氧化作用的化合物,并且在低浓度下具有稳定生物膜(包括红细胞)的潜力。它们与载体蛋白的相互作用以及由此产生的线粒体膜电位增加尤其令人感兴趣 (Farzaliyev 等人,2020)。

抗菌和抗真菌活性

通过缩合特定的杂环化合物并使用生态友好的催化剂合成的化合物已被筛选出体外抗菌活性。一些衍生物对常见病原体如大肠杆菌显示出良好的抗菌活性,并对白色念珠菌显示出显着的抗真菌活性 (Banothu 等人,2013)。

药理潜力

探索含硫杂环化合物的药理潜力揭示了对关键酶(如碳酸酐酶、乙酰胆碱酯酶、丁酰胆碱酯酶和 α-葡萄糖苷酶)的抑制剂。这些发现表明这些化合物在治疗青光眼、阿尔茨海默病和糖尿病等疾病中具有潜在应用,强调了此类研究可能受益的广泛治疗领域 (Gülçin 等人,2020)。

分子结构和药物相似性

对新型抗 COVID-19 分子的分子结构、药物相似性和分子对接的研究提供了对药代动力学特性和对 SARS-CoV-2 的潜在治疗应用的见解。这包括通过各种光谱方法和理论计算进行分析,这有助于根据 Lipinski 规则和其他药代动力学特性了解药物相似性 (Mary 等人,2020)。

属性

IUPAC Name |

2-(2-oxopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDPWLDOAGNOCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

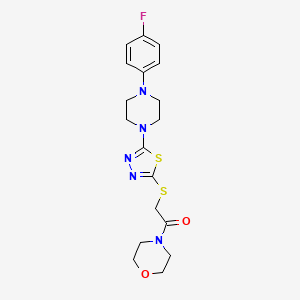

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)

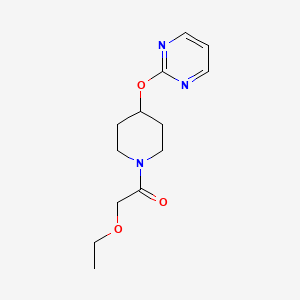

![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)

![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)

![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)

![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)

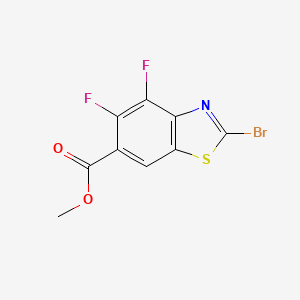

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)